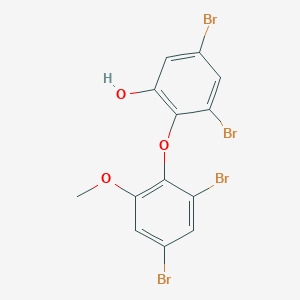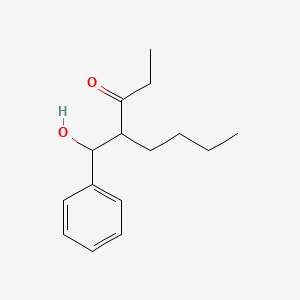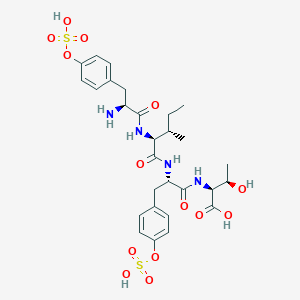
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is a complex organic compound with the molecular formula C33H46N6O16S2 and a molecular weight of 846.88 g/mol . This compound is characterized by the presence of sulfonated tyrosine residues, which play a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine typically involves the stepwise assembly of its constituent amino acids, followed by sulfonation of the tyrosine residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents . After the assembly of the peptide chain, the protecting groups are removed, and the tyrosine residues are sulfonated using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfonated tyrosine residues can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the peptide bonds or the sulfonate groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonation reactions and peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
作用機序
The mechanism of action of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups enhance the compound’s binding affinity and specificity, facilitating its role in signal transduction pathways. The peptide backbone allows for conformational flexibility, enabling the compound to interact with various biological molecules .
類似化合物との比較
Similar Compounds
O-Sulfo-L-tyrosine: A simpler sulfonated amino acid with similar chemical properties.
O-Sulfo-L-threonine: Another sulfonated amino acid with distinct biological activities.
O-Sulfo-L-tyrosyl-L-threonine: A related dipeptide with comparable sulfonation patterns.
Uniqueness
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
特性
CAS番号 |
179667-63-1 |
|---|---|
分子式 |
C28H38N4O14S2 |
分子量 |
718.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H38N4O14S2/c1-4-15(2)23(31-25(34)21(29)13-17-5-9-19(10-6-17)45-47(39,40)41)27(36)30-22(26(35)32-24(16(3)33)28(37)38)14-18-7-11-20(12-8-18)46-48(42,43)44/h5-12,15-16,21-24,33H,4,13-14,29H2,1-3H3,(H,30,36)(H,31,34)(H,32,35)(H,37,38)(H,39,40,41)(H,42,43,44)/t15-,16+,21-,22-,23-,24-/m0/s1 |
InChIキー |
GOHLMBHZKWPJQG-NZUMNYOTSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




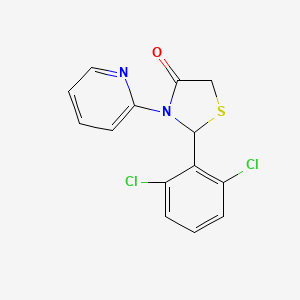
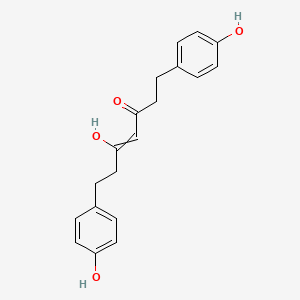

![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
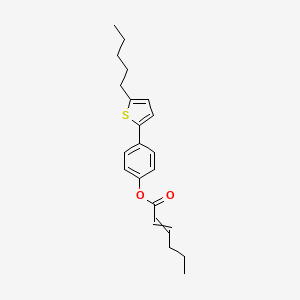

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
